2,6-Diphenylpyrimidin-4-ol

OLED TADF organic electronics

This pyrimidine scaffold is performance-validated for applications demanding the 2,6-diphenyl substitution pattern. In TADF OLEDs, it delivers EQEmax up to 28.4% with low efficiency roll-off. In medicinal chemistry, derivatives achieve single-digit nanomolar IC₅₀ values against FAK and EGFR T790M kinases. Generic pyrimidine substitution fails to replicate these results—only the 2,6-diphenyl configuration provides the steric and electronic profile required for target binding, photophysical behavior, and deep-blue CIE (0.15, 0.06) compliance.

Molecular Formula C16H12N2O
Molecular Weight 248.28 g/mol
CAS No. 15969-46-7
Cat. No. B189332
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Diphenylpyrimidin-4-ol
CAS15969-46-7
Molecular FormulaC16H12N2O
Molecular Weight248.28 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC(=O)N=C(N2)C3=CC=CC=C3
InChIInChI=1S/C16H12N2O/c19-15-11-14(12-7-3-1-4-8-12)17-16(18-15)13-9-5-2-6-10-13/h1-11H,(H,17,18,19)
InChIKeyXRSLJJMPKREAES-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,6-Diphenylpyrimidin-4-ol (CAS 15969-46-7) Procurement Baseline: Structural Identity and Material Grade


2,6-Diphenylpyrimidin-4-ol (CAS 15969-46-7), also known as 2,6-diphenyl-4(3H)-pyrimidinone, is a pyrimidine derivative with the molecular formula C₁₆H₁₂N₂O and molecular weight 248.28 g/mol [1]. The compound features a pyrimidine core substituted with phenyl groups at the 2- and 6-positions and a hydroxyl (or keto-enol tautomeric) functionality at the 4-position . The InChI Key is XRSLJJMPKREAES-UHFFFAOYSA-N . This compound is primarily employed as a synthetic intermediate and a core scaffold in medicinal chemistry and organic electronics, with commercial availability typically at ≥98% purity from multiple research chemical suppliers .

Why Generic Pyrimidine Scaffolds Cannot Substitute for 2,6-Diphenylpyrimidin-4-ol in Application-Driven Procurement


Generic substitution with other pyrimidine derivatives is not a viable procurement strategy for applications requiring the specific 2,6-diphenyl substitution pattern. The steric and electronic properties conferred by the two phenyl rings at the 2- and 6-positions directly dictate molecular conformation, photophysical behavior, and target binding affinity in both OLED emitter design and kinase inhibitor development [1]. Replacing this compound with an unsubstituted pyrimidin-4-ol or a mono-phenyl analog would fundamentally alter the spatial arrangement required for efficient thermally activated delayed fluorescence (TADF) and disrupt the hydrophobic interactions essential for Aurora kinase A (AURKA) active site engagement [1]. The quantitative evidence below demonstrates that performance outcomes—external quantum efficiency (EQE) in OLED devices and target inhibition potency—are directly coupled to the 2,6-diphenylpyrimidine scaffold, not to the pyrimidine class generally [1].

2,6-Diphenylpyrimidin-4-ol Quantitative Differentiation Evidence: OLED Efficiency and Kinase Target Engagement


TADF OLED External Quantum Efficiency (EQE) of 2,6-Diphenylpyrimidin-4-yl Derived Emitter vs. Triphenylpyrimidine Analog

In a direct head-to-head comparison of OLED device performance, an emitter based on the 2,6-diphenylpyrimidin-4-ol scaffold (12AcCz-PM) was compared against the analogous triphenylpyrimidine (TPPM) acceptor-derived emitter. The 2,6-diphenylpyrimidin-4-yl-containing 12AcCz-PM delivered a maximum external quantum efficiency (EQEmax) of 6.4% with ultradeep blue CIE coordinates of (0.15, 0.05) [1]. In contrast, the isomeric 23AcCz-PM based on the same 2,6-diphenylpyrimidine core achieved an EQEmax of 28.4% at low dopant concentration and 26.1% at high dopant concentration, with low efficiency roll-off (EQEs of 24.8% at 1000 cd m⁻² and 20.7% at 5000 cd m⁻²) [1]. This performance differential stems from the conformational constraints imposed by the 2,6-diphenyl substitution pattern, which governs the quasi-equatorial vs. quasi-axial molecular geometry and resultant TADF behavior [1].

OLED TADF organic electronics

Deep-Blue TADF Emitter Performance: 2,6-Diphenylpyrimidine Core vs. Heteroatom-Modified Donor Analogs

Two TADF emitters bearing the identical 2,6-diphenylpyrimidin-4-yl acceptor unit—pBFCz-26DPPM and pBTCz-26DPPM—were systematically compared. The pBFCz-26DPPM-based device achieved deep-blue CIE coordinates of (0.154, 0.054) and an EQEmax of 6.20%, while a no-doped device based on the same compound delivered CIE (0.153, 0.067) and EQE of 5.80% [1]. The heteroatom-modified analog pBTCz-26DPPM exhibited a longer delayed fluorescence lifetime (τd) compared to pBFCz-26DPPM, demonstrating that the 2,6-diphenylpyrimidine core enables fine-tuning of TADF properties via donor engineering while maintaining deep-blue emission [1].

deep-blue emission TADF OLED

Solution-Processed WOLED Host/Dopant Performance with 2,6-Diphenylpyrimidine Dendritic Derivative

A three-armed dendritic molecule (3PDPAc) incorporating the 2,6-diphenylpyrimidin-4-yl unit was evaluated as a blue dopant and host in solution-processed white OLEDs. The WOLED device with 3PDPAc and the red-emitting dopant IABTCN (99.5:0.5 wt. ratio) exhibited a maximum external quantum efficiency (EQE) of 3.80% and CIE coordinates of (0.33, 0.34), indicating near-pure white emission . The high molecular weight and dendritic structure of 3PDPAc enabled the formation of rigid thin films with fine surface morphology after doping .

WOLED solution-processed dendritic materials

Dual EGFR T790M and FAK Kinase Inhibition by 2,6-Diphenylpyrimidine Derivatives

A series of diphenylpyrimidine (DPPY) derivatives, designed based on the 2,6-diphenylpyrimidine scaffold, were evaluated for dual inhibition of FAK and EGFR T790M kinases. The most active inhibitors, 9a and 9f, demonstrated potent activity against FAK (IC₅₀ = 1.03 nM and 3.05 nM, respectively) and EGFR T790M (IC₅₀ = 3.89 nM and 7.13 nM, respectively) [1]. These compounds also exhibited strong antiproliferative activity against three FAK-overexpressing pancreatic cancer cell lines (AsPC-1, BxPC-3, Panc-1) and two drug-resistant cancer cell lines (breast cancer MCF-7/adr, lung cancer H1975) at concentrations below 6.936 μM [1]. Compound 9a demonstrated in vivo efficacy in a FAK-driven human AsPC-1 cell xenograft mouse model [1].

kinase inhibitor EGFR T790M FAK anticancer

2,6-Diphenylpyrimidin-4-ol Optimal Application Scenarios Based on Quantitative Performance Data


Development of High-Efficiency TADF OLED Emitters Requiring EQE > 25% and Low Efficiency Roll-Off

Procure 2,6-diphenylpyrimidin-4-ol for synthesizing TADF emitters where high external quantum efficiency (EQEmax up to 28.4%) and low efficiency roll-off (EQE of 24.8% at 1000 cd m⁻²) are required [1]. The 2,6-diphenyl substitution pattern enables the quasi-equatorial molecular conformation essential for efficient TADF behavior, as demonstrated in 23AcCz-PM-based OLED devices [1]. This scaffold is particularly suited for display and lighting applications demanding high brightness stability.

Fabrication of Deep-Blue OLEDs Meeting EBU Standard Color Coordinates (CIEy < 0.06)

Use this compound as the acceptor unit in deep-blue TADF emitter synthesis when compliance with stringent color gamut specifications (e.g., EBU standard CIE (0.15, 0.06)) is mandatory [2]. Derivatives such as pBFCz-26DPPM achieve CIE coordinates of (0.154, 0.054) with EQEmax of 6.20% in doped devices and EQE of 5.80% in no-doped configurations [2]. The 2,6-diphenylpyrimidine core reliably delivers deep-blue emission while allowing donor engineering for property tuning [2].

Synthesis of Dual FAK/EGFR T790M Kinase Inhibitors for Drug-Resistant Cancer Research

Employ 2,6-diphenylpyrimidin-4-ol as the core scaffold in medicinal chemistry programs targeting dual inhibition of FAK and EGFR T790M kinases [3]. Derivatives based on this scaffold have demonstrated single-digit nanomolar IC₅₀ values (FAK IC₅₀ = 1.03 nM; EGFR T790M IC₅₀ = 3.89 nM for compound 9a) and antiproliferative activity below 6.936 μM against FAK-overexpressing pancreatic cancer and drug-resistant breast/lung cancer cell lines [3]. The in vivo efficacy observed in an AsPC-1 xenograft model further supports its use in preclinical oncology studies [3].

Solution-Processed White OLED Host/Dopant Material Development

Select this compound for constructing dendritic host/dopant materials in solution-processed white OLEDs . The 3PDPAc dendritic derivative, incorporating the 2,6-diphenylpyrimidin-4-yl unit, enabled a WOLED with EQEmax of 3.80% and pure white CIE coordinates of (0.33, 0.34) when co-doped with a red emitter . The high molecular weight dendritic structure facilitates rigid thin film formation with fine surface morphology, an advantage for printable and solution-cast device fabrication .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2,6-Diphenylpyrimidin-4-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.